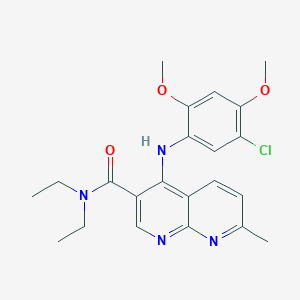

![molecular formula C27H24N4O3 B2380730 2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1357823-44-9](/img/structure/B2380730.png)

2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

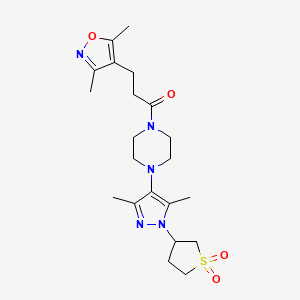

[1,2,4]Triazolo[4,3-a]quinazolines are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinazolines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol . Other methods of synthesis have also been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinazolines have been studied to some extent. For example, they have been found to exhibit basic optical, electrochemical, and semiconductor properties .

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthetic Routes : Research has focused on the synthesis of [1,2,4]triazoloquinazoline derivatives through various methods, including three-component condensation and reactions with chlorocarboxylic acid chlorides. These methods offer insights into the versatility and reactivity of triazoloquinazoline scaffolds, potentially applicable to the synthesis of the compound (Chernyshev et al., 2014).

Chemical Reactivity : The study of reactions involving partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 2-amino[1,2,4]triazolo[5,1-b]quinazolines with chlorides of chlorocarboxylic acids demonstrates the reactivity of the triazoloquinazoline ring system, which could be relevant for functionalizing or modifying the compound for specific applications (Chernyshev et al., 2014).

Potential Biological Activities

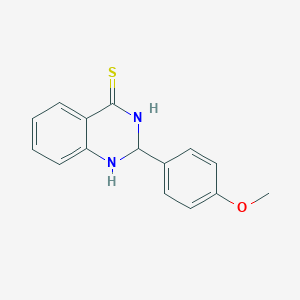

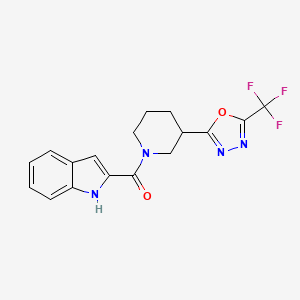

Antitumoral Properties : Derivatives of benzo[h][1,2,4]-triazolo[5,1-b]quinazoline have been synthesized and found to exhibit potent antitumoral properties. This suggests that structurally related compounds, including the one of interest, could potentially be explored for their antitumoral activities (Wu, Zhang, & Li, 2013).

Antibacterial and Antifungal Activities : New pyrazoline and pyrazole derivatives, including those with [1,2,4]triazolo[5,1-b]quinazoline structures, have been synthesized and evaluated for their antibacterial and antifungal activities. This highlights the potential of triazoloquinazoline derivatives in developing new antimicrobial agents (Hassan, 2013).

Future Directions

Mechanism of Action

Target of Action

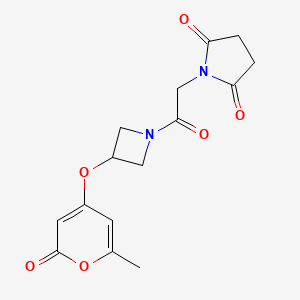

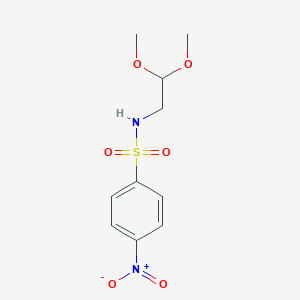

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.

Mode of Action

Triazole compounds are known to show versatile biological activities . They can interact with their targets in various ways, leading to different biochemical changes.

Biochemical Pathways

It is known that triazole compounds can affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

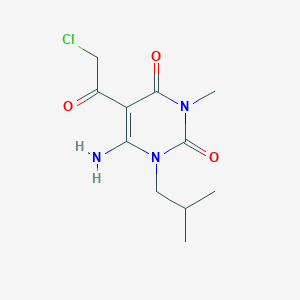

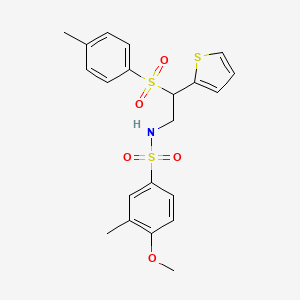

The synthesis of similar triazole compounds has been reported , suggesting that the compound could potentially be synthesized and metabolized in a similar manner.

Result of Action

It is known that triazole compounds can have a wide range of biological activities . This suggests that the compound could potentially have multiple effects at the molecular and cellular level.

Action Environment

The synthesis of similar triazole compounds has been reported to be influenced by environmental conditions . This suggests that the action, efficacy, and stability of the compound could potentially be influenced by environmental factors.

properties

IUPAC Name |

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O3/c1-18-12-13-21(19(2)16-18)24(32)17-30-27(34)31-23-11-7-6-10-22(23)25(33)29(26(31)28-30)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHFPAVJVHTULT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380650.png)

![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)

![N-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2380661.png)

![3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B2380663.png)

![4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2380664.png)

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)